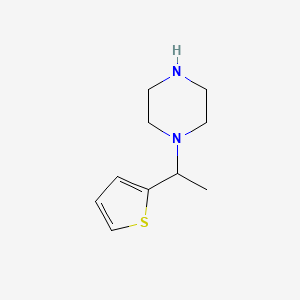

1-(1-噻吩-2-基乙基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-(1-Thiophen-2-ylethyl)piperazine consists of a six-membered ring containing two nitrogen atoms.Chemical Reactions Analysis

Piperazine derivatives, including 1-(1-Thiophen-2-ylethyl)piperazine, can undergo various chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis

1-(1-Thiophen-2-ylethyl)piperazine is a powder at room temperature . Its molecular weight is 196.31.科学研究应用

A1腺苷受体的变构增强剂

已经合成了一系列衍生物,包括2-氨基-3-(4-氯苯甲酰)-4-[4-(烷基/芳基)哌嗪-基]噻吩,并将其评估为A1腺苷受体的变构增强剂。这些化合物在结合和功能研究中显示出显着的活性,表明了潜在的治疗应用 (Romagnoli 等,2008)。

抗抑郁研究

已经探索了1-(芳基)-3-[4-(芳基)哌嗪-1-基]丙烷衍生物(包括噻吩衍生物)的合成,以期获得具有双重作用模式的潜在抗抑郁应用,涉及血清素再摄取抑制和5-HT1A受体亲和力 (Pérez-Silanes 等,2001)。

抗菌活性

1-(苯并[b]噻吩-4-基)-4-(2-(氧代、羟基和氟代)-2-苯乙基)哌嗪等衍生物已显示出有效的抗菌活性,包括对革兰氏阴性菌株和真菌,表明它们在解决传染病方面的潜力 (Mishra & Chundawat,2019)。

抗癌潜力

具有哌嗪取代基的多官能取代的1,3-噻唑在体外对各种癌细胞系表现出显着的抗癌活性,突出了它们在肿瘤学中的治疗潜力 (Turov,2020)。

精神药物的合成

已经通过新方法合成了1-(苯并[b]噻吩-4-基)哌嗪等衍生物,显示了在合成抗精神病药物(如布雷昔布唑)中的潜在用途 (Kumar 等,2018)。

抗结核药

已经合成了涉及噻吩和哌嗪部分的新型化合物,并显示出有效的抗结核活性,表明治疗结核病的潜在新途径 (Marvadi 等,2019)。

糖尿病治疗的分子关联

噻吩-哌嗪衍生物与其他化合物之间的分子关联的研究表明溶解度有所提高,在治疗糖尿病中具有潜在应用 (Devine 等,2020)。

作用机制

Target of Action

Piperazine compounds, which 1-(1-thiophen-2-ylethyl)piperazine is a derivative of, are known to act as gaba receptor agonists . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . This suggests that 1-(1-Thiophen-2-ylethyl)piperazine might interact with its targets in a similar manner.

Biochemical Pathways

One study mentions the discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors . Phosphoglycerate dehydrogenase (PHGDH) controls flux through the biosynthetic pathway for the amino acid serine . This suggests that 1-(1-Thiophen-2-ylethyl)piperazine might affect similar pathways.

Pharmacokinetics

Piperazine compounds are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . This suggests that 1-(1-Thiophen-2-ylethyl)piperazine might have similar pharmacokinetic properties.

Result of Action

Piperazine compounds are known to paralyze parasites, allowing the host body to easily remove or expel the invading organism . This suggests that 1-(1-Thiophen-2-ylethyl)piperazine might have similar effects.

安全和危害

属性

IUPAC Name |

1-(1-thiophen-2-ylethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-9(10-3-2-8-13-10)12-6-4-11-5-7-12/h2-3,8-9,11H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNYFCJKJIBFBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2598888.png)

![N-(4-chlorophenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2598890.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2598892.png)

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2598898.png)

![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B2598902.png)

![3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride](/img/structure/B2598904.png)

![2-phenoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2598909.png)